Acedapsone

概要

説明

準備方法

Acedapsone is synthesized by the acetylation of dapsone. The compound crystallizes as pale yellow needles from diethyl ether and as leaflets from dilute ethanol . Industrial production methods typically involve solvent evaporation and spray-drying techniques to obtain pure forms of the compound .

化学反応の分析

アセダプソンは、以下のとおり、いくつかの種類の化学反応を起こします。

酸化: アセダプソンは酸化されて、さまざまな酸化生成物を生成します。

還元: この化合物は、対応するアミン誘導体に還元できます。

置換: アセダプソンは、スルホニル基が他の官能基に置換される置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

アセダプソンは、科学研究に幅広く応用されています。

科学的研究の応用

Leprosy Treatment

Pharmacological Role:

Acedapsone serves as a depot leprostatic agent, which means it is administered intramuscularly and provides sustained release of dapsone over an extended period. This characteristic is particularly beneficial in regions where daily oral therapy may not be feasible.

- Dosage and Efficacy: A typical dosage of 225 mg this compound can maintain plasma levels of dapsone above the minimum inhibitory concentration (MIC) for Mycobacterium leprae for approximately 100 days . The half-life of this compound in the body is about 46 days, while that of dapsone is around 43 days .

Clinical Studies:

- Karimui Study: A long-term study conducted in the Karimui District of Papua New Guinea involved over 460 leprosy patients treated with this compound since 1967. The results indicated satisfactory clinical responses in most patients, with only a few cases showing resistance to treatment despite adequate plasma levels of dapsone .

- Micronesian Field Trial: In a study involving 1,659 non-leprous individuals in Micronesia, this compound was administered as a preventive measure against leprosy. The trial demonstrated its effectiveness in reducing incidence rates in high-risk populations .

Pharmaceutical Compositions

Recent innovations have explored the combination of this compound with other natural compounds to enhance its therapeutic effects, particularly concerning bone diseases.

- Orthopedic Applications: A patent describes a pharmaceutical composition combining this compound with a natural product derived from radix phytolaccae. This combination has shown improved efficacy in treating bone destruction diseases compared to this compound alone .

Preventive Use

Chemoprophylaxis:

this compound has been evaluated for its potential use in chemoprophylaxis against leprosy. In studies where non-leprous individuals were treated with this compound, there was a notable reduction in new leprosy cases within the treated population .

Case Study Overview

作用機序

アセダプソンは、ジヒドロ葉酸合成酵素の活性部位に対するパラアミノ安息香酸との競合によって、ジヒドロ葉酸の合成を阻害することでその効果を発揮します . この阻害は、細菌の増殖と複製に必須のフォール酸の形成を阻止します。 この化合物は、活性酸素種の生成を阻害し、好中球による炎症反応をダウンレギュレートすることで、抗炎症作用も示します .

類似化合物との比較

アセダプソンは、ダプソンやスルフォキソンなどの他のスルホン系薬剤に似ています。 アセダプソンは、長効性プロドラッグの形態であるため、持続放出と長期的な治療効果が可能になります . その他の類似化合物には、以下のものがあります。

ダプソン: ハンセン病や疱疹状皮膚炎の治療に使用されます。

スルフォキソン: 抗菌作用を有する別のスルホン系薬剤です。

生物活性

Acedapsone, a derivative of dapsone, is a sulfone antibiotic primarily used in the treatment of leprosy. It is notable for its long-acting properties, allowing for sustained therapeutic effects with less frequent dosing. This article explores the biological activity of this compound, including its pharmacokinetics, antimicrobial properties, and clinical efficacy based on recent research findings.

This compound (4,4'-diacetyldiaminodiphenyl sulfone) is a prodrug that metabolizes into dapsone in the body. Upon administration, it achieves effective blood levels of dapsone for approximately 70 to 80 days following a single intramuscular injection of 225 mg . This extended release profile minimizes the frequency of administration, which is particularly beneficial in managing chronic conditions like leprosy.

| Parameter | Value |

|---|---|

| Chemical Structure | 4,4'-diacetyldiaminodiphenyl sulfone |

| Dosage Form | Intramuscular injection |

| Effective Duration | 70-80 days |

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against Mycobacterium leprae, the causative agent of leprosy. Clinical trials have demonstrated that patients treated with this compound show a measurable reduction in bacterial load over time . The compound's mechanism involves inhibiting folate synthesis by competing with para-aminobenzoic acid (PABA), similar to its parent compound, dapsone .

Case Study: Clinical Efficacy in Leprosy Patients

In a clinical trial involving 17 patients with lepromatous leprosy, researchers assessed the response to this compound therapy. The study found that all patients exhibited a significant reduction in bacterial counts post-treatment. The results indicated that this compound effectively maintained therapeutic levels of dapsone in the bloodstream, leading to improved clinical outcomes .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Effect : Inhibition of folate synthesis disrupts bacterial growth.

- Anti-inflammatory Properties : this compound has been shown to modulate inflammatory responses by affecting leukocyte function and cytokine production .

- Metabolism and Biotransformation : Upon administration, this compound is metabolized into dapsone, which undergoes further biotransformation into active metabolites that exert biological effects .

Research Findings on Biological Activity

Recent studies have highlighted various aspects of this compound's biological activity:

- A study on the metabolism of this compound revealed that it generates dapsone and other metabolites through enzymatic pathways involving myeloperoxidase and reactive oxygen species (ROS) interactions .

- In vitro studies demonstrated that this compound possesses antioxidative properties, reducing ROS production in stimulated cells .

- Comparative studies indicated that this compound has superior bioavailability compared to other sulfone derivatives, enhancing its therapeutic potential .

特性

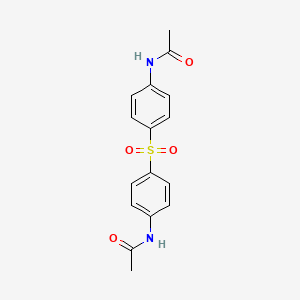

IUPAC Name |

N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021295 | |

| Record name | 4,4'-Sulfonylbisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-46-3 | |

| Record name | Acedapsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acedapsone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acedapsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acedapsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonylbisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acedapsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEDAPSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GZ72U84TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。